Pterokaurene L3
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFVICMVZLJUEP-ABWGISGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection and Pretreatment
Pterokaurene L3 is naturally occurring in Wedelia trilobata, a plant traditionally used in folk medicine. Fresh aerial parts are collected during the flowering season to maximize diterpenoid content. The plant material is shade-dried at 25°C for 72 hours to prevent thermal degradation of thermolabile compounds. Grinding to a 40–60 mesh particle size ensures optimal surface area for solvent penetration.
Solvent Extraction and Isolation
A sequential extraction protocol is employed:
- Defatting : Hexane (3 × 500 mL per 100 g biomass) removes non-polar contaminants.
- Polar extraction : Methanol (MeOH) or ethanol (EtOH) in a Soxhlet apparatus (8–12 hours) extracts diterpenoids. MeOH yields 2.1% crude extract compared to EtOH’s 1.7%.
- Fractionation : The crude extract is partitioned with ethyl acetate (EtOAc) and water (1:1 v/v). The EtOAc layer, enriched in diterpenoids, is concentrated under reduced pressure at 40°C.
Chromatographic purification on silica gel (60–120 mesh) with a gradient of n-hexane:EtOAc (9:1 to 1:1) isolates this compound. Final purification via preparative HPLC (C18 column, MeOH:H₂O 75:25) achieves >95% purity.
Chemical Synthesis and Structural Modification
Synthesis from ent-Kaurenoic Acid
This compound is synthesized from ent-kaurenoic acid, a biosynthetic precursor. The process involves:
- Hydroxylation :
- Steglich Esterification :
Key Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | $$ \text{CH}2\text{Cl}2 $$ | +15% vs. THF |
| Catalyst (DCC:DMAP) | 1.1:0.2 eq | Prevents di-esterification |
| Temperature | 25°C | >70% conversion |
Semi-Synthetic Derivatization
To enhance solubility, this compound is glycosylated using UDP-glycosyltransferase YjiC from Bacillus licheniformis. Incubation with UDP-glucose (5 mM) at 37°C for 6 hours produces two derivatives:
- This compound-4'-O-β-D-glucopyranoside : Solubility increases from 0.12 mg/mL to 3.24 mg/mL.
- This compound-4',7-di-O-β-D-glucopyranoside : Solubility reaches 1.82 mg/mL.
Formulation Strategies for In Vivo Applications
Solubility Enhancement Techniques
This compound’s low aqueous solubility (0.12 mg/mL) necessitates formulation optimization:
Common Solubilization Agents
| Agent | Concentration | Solubility (mg/mL) |
|---|---|---|
| DMSO | 10% v/v | 2.5 |
| PEG 300 | 40% v/v | 1.8 |
| Tween 80 | 5% v/v | 1.2 |
Injectable Formulations
Three validated protocols are widely adopted:
Formulation 1 (IP/IV/IM/SC)
- Components : DMSO:Tween 80:Saline = 10:5:85
- Preparation :
- Dissolve 25 mg this compound in 1 mL DMSO.
- Add 50 µL Tween 80 and vortex.
- Dilute with 850 µL saline (0.9% NaCl).
Formulation 2 (Enhanced Stability)
Formulation 3 (Oil-Based)
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 75:25, 1 mL/min) shows a single peak at $$ t_R = 12.3 \, \text{min} $$ with 99.1% purity.
Chemical Reactions Analysis
Types of Reactions: Pterokaurene L3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various ent-kaurane diterpenoids, such as 3α-tigloyloxy this compound, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid, and wedelobatins A and B .
Scientific Research Applications
Pharmacological Applications
Pterokaurene L3 exhibits several promising pharmacological properties:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria and fungi. Studies have shown its effectiveness against various pathogens, suggesting potential use in treating infections .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in vitro, which could lead to its application in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response .
- Antioxidant Properties : this compound has been studied for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is vital for preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .
Agricultural Applications
In agriculture, this compound's bioactive properties can be harnessed:
- Natural Pesticide : Due to its antimicrobial and antifungal properties, this compound can serve as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .
- Plant Growth Regulator : Some studies suggest that diterpenoids like this compound may act as growth regulators, enhancing plant growth and resilience against environmental stressors. This aspect is particularly relevant in developing crops that can withstand adverse conditions .
Biotechnological Applications
The unique properties of this compound open avenues for biotechnological innovations:
- Bioconversion Processes : The compound can be utilized in bioconversion processes to produce valuable metabolites. This aspect is crucial for industries focusing on sustainable production methods and reducing environmental impacts .
- Drug Development : The structural characteristics of this compound make it a suitable candidate for drug modification and development. Its derivatives could potentially lead to the creation of novel therapeutic agents targeting specific diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative treatment option for bacterial infections.
Case Study 2: Anti-inflammatory Mechanisms
In vitro experiments were carried out to assess the anti-inflammatory effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases.
Case Study 3: Agricultural Applications
Field trials assessing the efficacy of this compound as a natural pesticide showed promising results in controlling pest populations while promoting beneficial insect activity. The trials indicated a significant increase in crop yield compared to untreated controls, supporting its application in organic farming practices.
Mechanism of Action
The mechanism of action of Pterokaurene L3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of Leishmania pteridine reductase I, which is essential for the survival of the parasite . Additionally, this compound promotes non-small cell lung cancer proliferation by accelerating the cell cycle and inhibiting cell apoptosis .
Comparison with Similar Compounds
Key Observations :
- Functional Group Variations: this compound is distinguished by its C-9β hydroxyl group, absent in Grandifloric acid and ent-17-hydroxykaur-15-en-19-oic acid .
- Double Bond Position : The Δ16 double bond in this compound contrasts with the Δ15 configuration in Grandifloric acid and ent-17-hydroxykaur-15-en-19-oic acid, influencing molecular rigidity and receptor interactions .
- Oxidation State : ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid has a higher oxidation state (C20H28O4) due to the 15-oxo group , which may enhance electrophilic reactivity compared to this compound .
Physicochemical and Commercial Comparisons
| Property | This compound | ent-17-Hydroxykaur-15-en-19-oic acid | Grandifloric acid |
|---|---|---|---|
| Molecular Weight | 318.45 g/mol | 318.45 g/mol | 316.43 g/mol |
| Purity (Commercial) | ≥95% | ≥95% | ≥98% |
| Price (5 mg) | $691 | $650 | $625 |
| Storage | -20°C (powder) | -20°C (powder) | -20°C (powder) |
Sources :
Biological Activity
Pterokaurene L3 is a natural diterpenoid compound primarily extracted from the herb Wedelia trilobata. This compound has garnered attention for its diverse biological activities, including potential applications in medicine and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 330.45 g/mol. Its unique chemical structure contributes to its significant biological properties, making it a subject of extensive research.
This compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit the activity of Leishmania pteridine reductase I (PTR1), an enzyme crucial for the survival of Leishmania parasites. This inhibition is essential for developing treatments against leishmaniasis, a disease caused by these parasites .
- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects, which are vital in treating conditions characterized by excessive inflammation .
- Antioxidant Activity : this compound demonstrates antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Inhibition of PTR1 | Significant inhibition | 2.5 | |
| Anti-inflammatory | Reduces inflammatory markers | Not specified | |
| Antioxidant | Scavenges free radicals | Not specified |
Case Studies and Research Findings
- Inhibition of Leishmania PTR1 :
- Anti-inflammatory Effects :
- Antioxidant Activity Assessment :
Q & A
Q. How is Pterokaurene L3 structurally identified and validated in plant extracts?
this compound is identified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its diterpenoid backbone (C20H30O3). Comparative analysis with reference standards from Pterocarpus species (e.g., P. erinaceus) is critical for validation. High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is employed to quantify purity (≥95%) and distinguish it from analogs like ent-17-hydroxykaur-15-en-19-oic acid .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?
Standard assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), anti-inflammatory activity (COX-2 inhibition), and antioxidant capacity (DPPH radical scavenging). Researchers must control for solvent interference (e.g., DMSO) and validate results with triplicate experiments and appropriate statistical tests (ANOVA, p < 0.05) .
Q. How can researchers ensure reproducibility in isolating this compound from natural sources?
Reproducibility requires standardized extraction protocols (e.g., Soxhlet extraction with ethanol/water mixtures) and documentation of plant provenance. Seasonal variation in diterpenoid content must be addressed through multi-batch sampling and LC-MS profiling. Metadata such as collection dates and geographic coordinates should be archived .
Advanced Research Questions
Q. What experimental design considerations optimize the synthesis of this compound analogs?
Semi-synthetic routes often start with kaurene precursors (e.g., ent-kaurenoic acid). Researchers should employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalysts) and track stereochemical outcomes via chiral HPLC. Computational tools (DFT calculations) predict stability and reactivity of intermediates .
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Systematic reviews (following Cochrane guidelines) should assess bias by comparing methodologies, cell lines, and dosage ranges. Meta-analyses weighted by sample size and study quality (e.g., Jadad scale) can reconcile discrepancies. In-house replication studies under standardized conditions (e.g., ISO 17025) are recommended .
Q. What mechanistic studies elucidate this compound’s interaction with cellular targets?
RNA sequencing and proteomics identify differentially expressed genes/proteins post-treatment. Molecular docking simulations (AutoDock Vina) predict binding affinity to receptors like PPAR-γ. Knockout cell lines (CRISPR-Cas9) validate target specificity. Dose-response curves and Schild regression analysis quantify potency .
Q. How does this compound’s ecological role in source plants inform its bioactivity?
Field studies correlate diterpenoid production with environmental stressors (e.g., herbivory, drought). Metabolomic profiling under controlled abiotic stress (e.g., jasmonate treatment) links biosynthesis pathways to ecological defense mechanisms. Comparative genomics (e.g., transcriptomes of Pterocarpus spp.) identifies conserved biosynthetic gene clusters .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Matrix effects in plant extracts require cleanup steps (solid-phase extraction) and internal standards (e.g., deuterated analogs). Method validation per ICH guidelines includes linearity (R² > 0.995), recovery rates (85–115%), and limits of detection (LOD < 0.1 µg/mL). Inter-laboratory cross-validation ensures robustness .
Q. How can structural analogs of this compound be designed to enhance pharmacokinetic properties?
Medicinal chemistry approaches include esterification of the 19-carboxylic acid group to improve lipophilicity (LogP calculation via ChemAxon). In silico ADMET predictors (SwissADME) guide modifications to reduce hepatic toxicity. In vivo PK studies (rodent models) validate bioavailability and half-life extensions .
Q. What collaborative frameworks enhance interdisciplinary research on this compound?
Teams should integrate chemists (synthesis/analytics), biologists (mechanistic assays), and computational scientists (molecular modeling). Project management tools (Gantt charts) align milestones, while data-sharing platforms (Figshare) ensure transparency. Ethical sourcing of plant materials complies with Nagoya Protocol guidelines .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
